

An In-depth Technical Guide to Cetirizine Related Compound F

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Compound of Interest

Compound Name: Deschloro Cetirizine
dihydrochloride

Cat. No.: B139080

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Introduction

Cetirizine Related Compound F, also known as Deschloro Cetirizine, is a significant impurity and a process-related compound in the synthesis of Cetirizine, a widely used second-generation antihistamine.^{[1][2]} Its chemical name is 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid.^[1] As a critical component in the quality control and regulatory submission processes for Cetirizine, a thorough understanding of its chemical and physical properties, synthesis, and analytical characterization is paramount for pharmaceutical scientists and researchers. This guide provides a comprehensive overview of Cetirizine Related Compound F, including its physicochemical data, detailed experimental protocols for its analysis, and a proposed synthetic pathway.

Chemical and Physical Properties

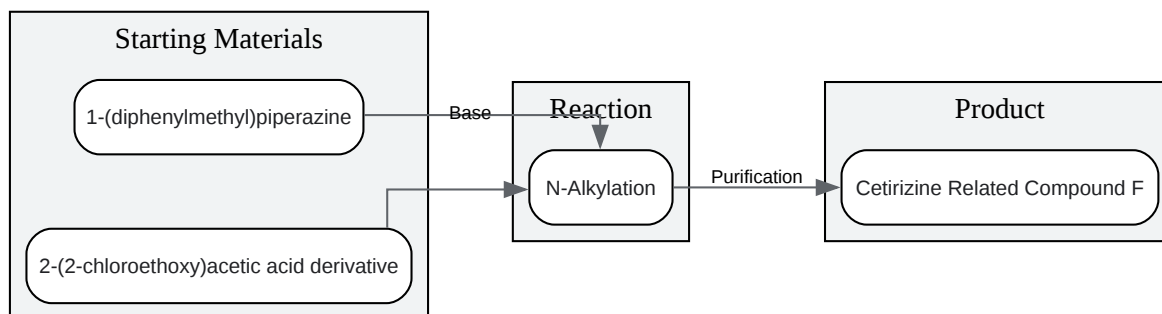
A summary of the key chemical and physical data for Cetirizine Related Compound F is presented in Table 1. It is important to note that while some data is publicly available, specific experimental values for properties such as melting point and solubility are not consistently reported in the literature and are typically provided in the Certificate of Analysis accompanying a reference standard.

Table 1: Physicochemical Properties of Cetirizine Related Compound F

Property	Value	Source
Chemical Name	2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid	[1]
Synonyms	Deschloro Cetirizine, Cetirizine EP Impurity F	[1][3]
CAS Number	83881-53-2 (Free base)	[2]
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₃	[4]
Molecular Weight	354.44 g/mol	[4]
Appearance	Off-White Solid (typical for reference standards)	[5]
Solubility	Soluble in Methanol (as per reference standard data)	[5]
Storage	2-8 °C (recommended for reference standards)	[5]

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of Cetirizine Related Compound F is not readily available in peer-reviewed literature, a general synthetic route can be proposed based on the known synthesis of analogous compounds. The following workflow outlines a potential pathway for its preparation.



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A proposed synthetic workflow for Cetirizine Related Compound F.

A plausible synthesis involves the N-alkylation of 1-(diphenylmethyl)piperazine with a suitable 2-(2-chloroethoxy)acetic acid derivative in the presence of a base. The resulting product would then be purified using standard chromatographic techniques to yield Cetirizine Related Compound F.

Experimental Protocols

The primary method for the identification and quantification of Cetirizine Related Compound F in pharmaceutical preparations is High-Performance Liquid Chromatography (HPLC). The following is a representative experimental protocol based on established methods for the analysis of cetirizine and its impurities.^[6]

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

Objective: To detect and quantify Cetirizine Related Compound F in a bulk drug substance or finished product.

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

- Data acquisition and processing software

Reagents and Materials:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Tetrahydrofuran (HPLC grade)
- Sodium dihydrogen phosphate
- Orthophosphoric acid (for pH adjustment)
- Purified water
- Cetirizine Hydrochloride Reference Standard
- Cetirizine Related Compound F Reference Standard

Chromatographic Conditions:

A typical set of chromatographic conditions is detailed in Table 2. These may require optimization depending on the specific column and HPLC system used.

Table 2: HPLC Chromatographic Conditions

Parameter	Condition
Mobile Phase	A mixture of 0.05 M sodium dihydrogen phosphate buffer (pH adjusted to 5.5 with phosphoric acid), acetonitrile, methanol, and tetrahydrofuran (e.g., in a ratio of 12:5:2:1 v/v/v/v).[6]
Flow Rate	1.0 mL/min[6]
Column Temperature	Ambient
Detection Wavelength	230 nm[6]
Injection Volume	20 µL
Run Time	Sufficient to allow for the elution of all related compounds.

Preparation of Solutions:

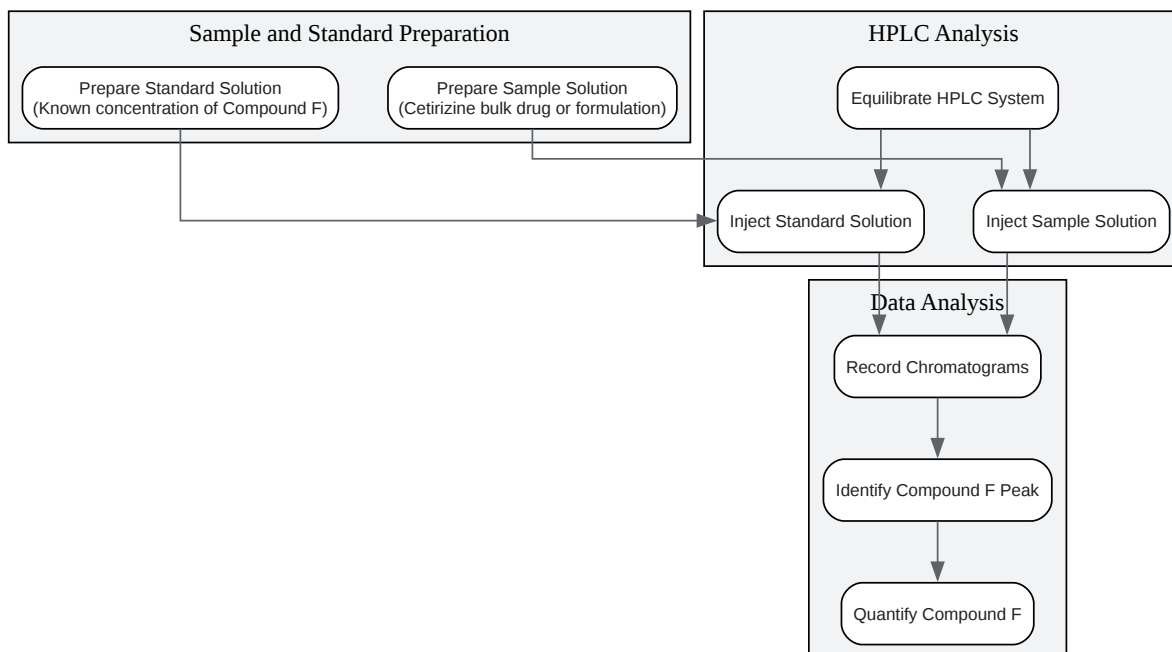
- **Standard Solution:** Accurately weigh and dissolve an appropriate amount of Cetirizine Related Compound F Reference Standard in the mobile phase to obtain a known concentration (e.g., 1-4 µg/mL).[6]
- **Sample Solution:** Accurately weigh and dissolve the Cetirizine bulk drug or a crushed tablet equivalent in the mobile phase to obtain a target concentration of Cetirizine (e.g., 200-800 µg/mL).[6]

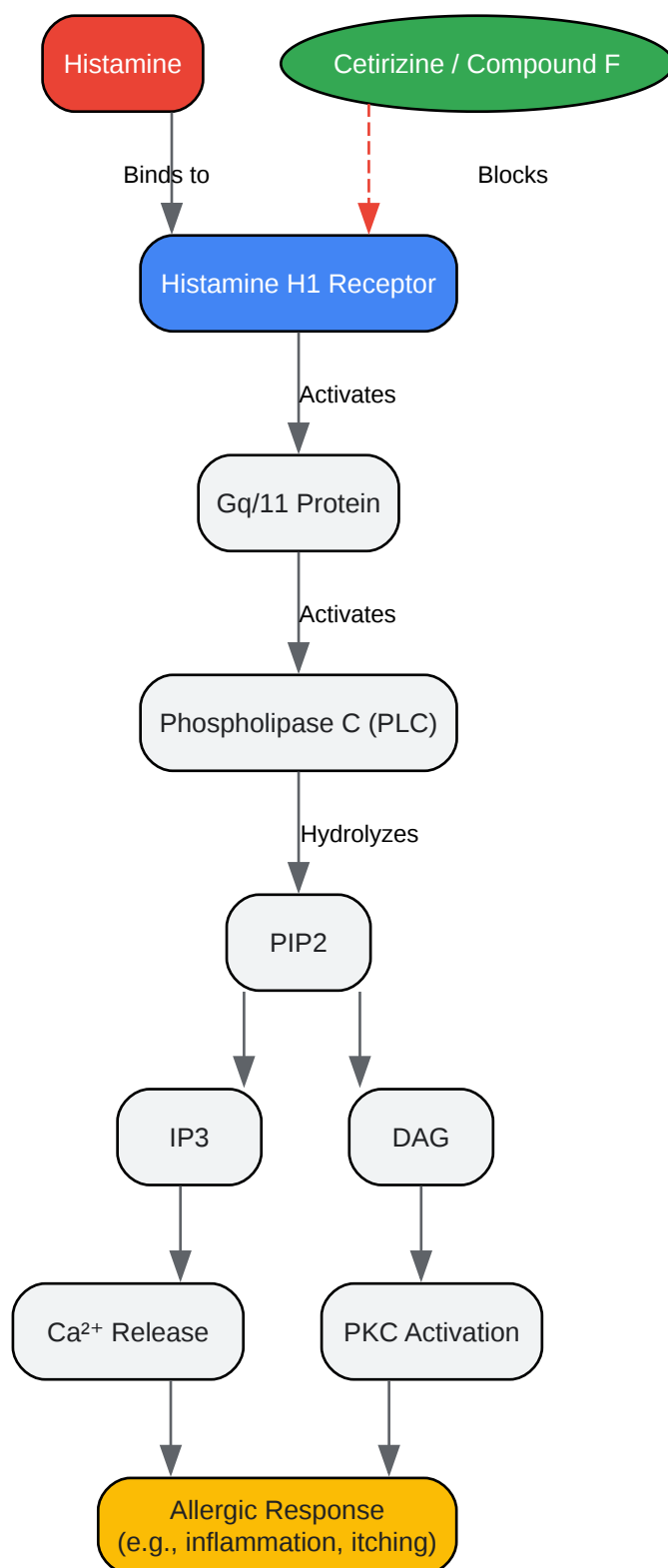
Analytical Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram to determine the retention time and peak area of Cetirizine Related Compound F.
- Inject the sample solution and record the chromatogram.

- Identify the peak corresponding to Cetirizine Related Compound F in the sample chromatogram based on its retention time.
- Calculate the amount of Cetirizine Related Compound F in the sample by comparing its peak area to that of the standard solution.

The following diagram illustrates the general workflow for the HPLC analysis of Cetirizine impurities.





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